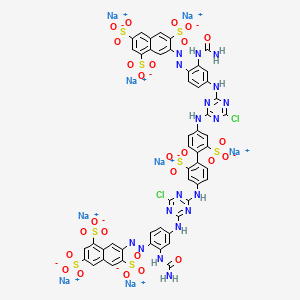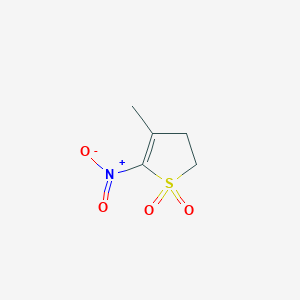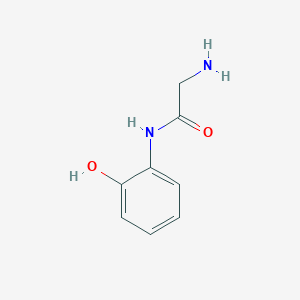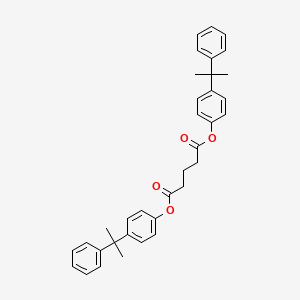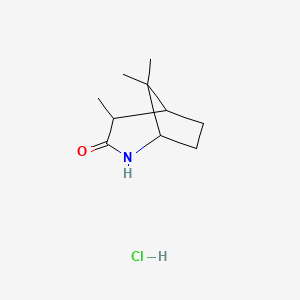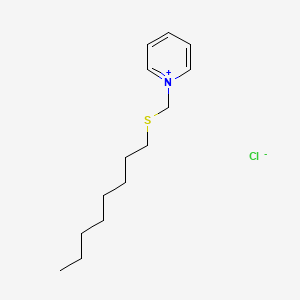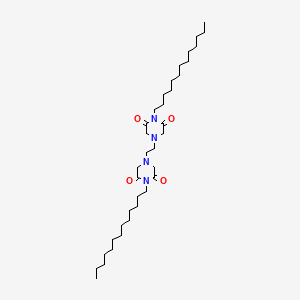
4,4'-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) is a complex organic compound characterized by its unique structure, which includes two piperazine-2,6-dione rings connected by an ethane-1,2-diyl bridge and extended with tridecyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) typically involves the reaction of piperazine derivatives with ethane-1,2-diyl linkers under controlled conditions. One common method involves the use of 1,2-dibromoethane as a starting material, which reacts with piperazine in the presence of a base to form the desired compound. The reaction is usually carried out in an organic solvent such as methylbenzene at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-2,6-dione oxides, while substitution reactions can introduce various functional groups onto the piperazine rings.
科学的研究の応用
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethane-1,2-diyl bridge and tridecyl chains contribute to its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in having an ethane-1,2-diyl bridge but differs in the functional groups attached to the aromatic rings.
4,4’-(Ethane-1,2-diyl)bis(2,3,6-trimethoxyphenol): Another compound with an ethane-1,2-diyl bridge, but with different substituents on the phenol rings.
1,2-Bis(4-pyridyl)ethane: Contains an ethane-1,2-diyl bridge but with pyridyl groups instead of piperazine rings.
Uniqueness
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) is unique due to its combination of piperazine-2,6-dione rings and long tridecyl chains, which confer specific chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
66276-89-9 |
|---|---|
分子式 |
C36H66N4O4 |
分子量 |
618.9 g/mol |
IUPAC名 |
4-[2-(3,5-dioxo-4-tridecylpiperazin-1-yl)ethyl]-1-tridecylpiperazine-2,6-dione |
InChI |
InChI=1S/C36H66N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-39-33(41)29-37(30-34(39)42)27-28-38-31-35(43)40(36(44)32-38)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChIキー |
YPGVXUAPOMHCSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
